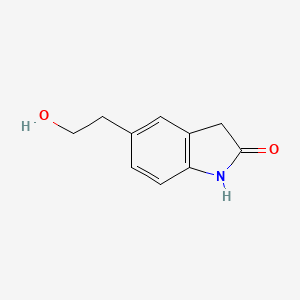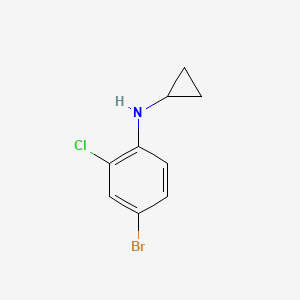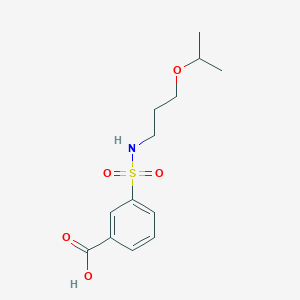
3-(3-Isopropoxypropylsulfamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds are characterized by a benzene ring attached to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropoxypropylsulfamoyl)benzoic acid typically involves multiple steps, including the introduction of the isopropoxy and sulfamoyl groups to the benzoic acid core. Common synthetic routes may include:
Esterification: Reacting benzoic acid with isopropanol in the presence of an acid catalyst to form the isopropoxy group.
Sulfonation: Introducing the sulfamoyl group through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
化学反応の分析
Types of Reactions
3-(3-Isopropoxypropylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, potentially converting the sulfamoyl group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can replace functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 3-(3-Isopropoxypropylsulfamoyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can bind to active sites, modulating the activity of the target. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
3-(3-Isopropoxy-propylsulfamoyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(3-Isopropoxy-propylsulfamoyl)-phenol: Contains a hydroxyl group on the benzene ring.
3-(3-Isopropoxy-propylsulfamoyl)-toluene: Features a methyl group on the benzene ring.
Uniqueness
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C13H19NO5S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC名 |
3-(3-propan-2-yloxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)19-8-4-7-14-20(17,18)12-6-3-5-11(9-12)13(15)16/h3,5-6,9-10,14H,4,7-8H2,1-2H3,(H,15,16) |
InChIキー |
JIUUYBAGHAAVDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
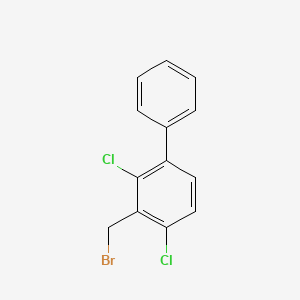
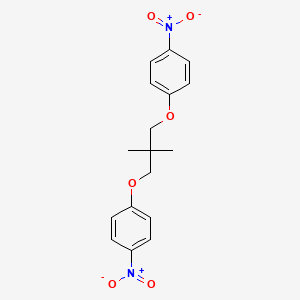
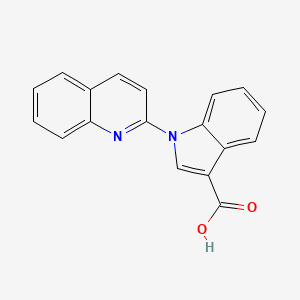
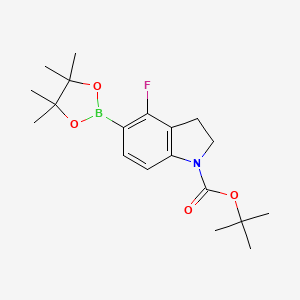
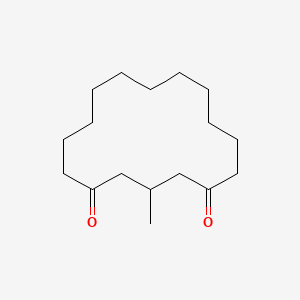
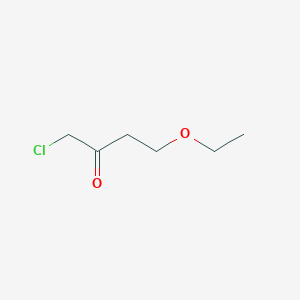
![N-[(1R)-1-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B8632929.png)
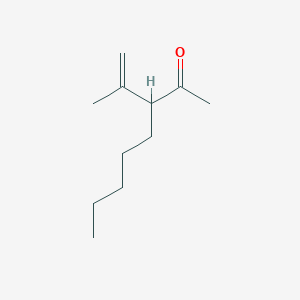
![8-Hydroxy-spiro[4.5]decane-8-carbonitrile](/img/structure/B8632945.png)
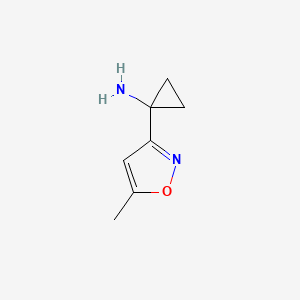
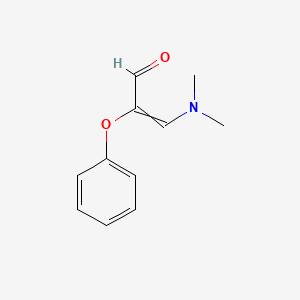
![3[S]-Phenylvaleric acid](/img/structure/B8632963.png)
